molecular formula C17H18N2O3 B5911798 N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

Cat. No.: B5911798
M. Wt: 298.34 g/mol
InChI Key: PLGYXVWQYZFSJN-WQRHYEAKSA-N
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Description

N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is known for its structural complexity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide typically involves the reaction of 3-methoxybenzaldehyde with 4-methylphenoxyacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or methylphenoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate protein functions. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-(4-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide
  • 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide

Uniqueness

N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its methoxy and methylphenoxy groups contribute to its selectivity and potency as an inhibitor of certain enzymes .

Properties

IUPAC Name

N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-13-6-8-15(9-7-13)22-12-17(20)19-18-11-14-4-3-5-16(10-14)21-2/h3-11H,12H2,1-2H3,(H,19,20)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGYXVWQYZFSJN-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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